molecular formula C19H13FN2O B14529222 5-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one CAS No. 62376-85-6

5-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one

Cat. No.: B14529222
CAS No.: 62376-85-6
M. Wt: 304.3 g/mol
InChI Key: JSLOHWRXBFEDFT-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one: is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: Fluorinated aromatic compounds, methylated aromatic compounds, and naphthalene derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions could lead to the formation of reduced quinazolinone analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products of these reactions would be derivatives of the original compound with modified functional groups or oxidation states.

Scientific Research Applications

Chemistry:

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine:

    Pharmacology: Investigation of its potential as a therapeutic agent for various diseases.

    Biological Studies: Use as a probe in biological assays to study enzyme interactions or cellular processes.

Industry:

    Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Industry: Potential development into a drug candidate.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Fluorinated Aromatics: Compounds with fluorine atoms attached to aromatic rings.

    Naphthalene Derivatives: Compounds containing naphthalene moieties.

Uniqueness: The uniqueness of 5-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to other similar compounds.

Biological Activity

5-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.

Structural Characteristics

The compound features a fluorine atom at the 5-position and a naphthyl group at the 3-position, which contribute to its unique biological activity. The structural characteristics of quinazolinones allow them to interact effectively with various biological targets, making them promising candidates for drug development.

Anticancer Activity

Research indicates that quinazolinones, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit key pathways involved in cancer progression:

  • Inhibition of Epidermal Growth Factor Receptor (EGFR) : Quinazoline derivatives are known to inhibit EGFR, a critical receptor involved in tumor growth and proliferation. This inhibition is particularly relevant in various cancers, including lung and colorectal cancers .
  • Mechanisms of Action : The mechanisms through which these compounds exert their anticancer effects include interference with signaling pathways such as Wnt and PI3K, as well as downregulating anti-apoptotic proteins like Bcl2 .

Case Studies

A study evaluating the cytotoxicity of various quinazoline derivatives demonstrated that this compound exhibited potent antiproliferative activity against human cancer cell lines A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The compound showed an IC50 value comparable to established chemotherapeutics like Cisplatin .

Enzyme Inhibition

In addition to its anticancer properties, this compound has demonstrated inhibitory effects on several enzymes relevant to metabolic syndromes:

  • Phospholipase Inhibition : The compound has been documented to inhibit phospholipases, which play a role in inflammatory processes and cancer progression.
  • Protease Inhibition : Its ability to inhibit proteases suggests potential applications in treating diseases where proteolytic activity contributes to pathology.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
2-Methylquinazolin-4(3H)-oneLacks fluorine; simpler structureAnticancer, anti-inflammatory
5-Chloro-2-methylquinazolin-4(3H)-oneChlorine instead of fluorineAntimicrobial
6-Fluoroquinazolin-4(3H)-oneFluorine at different positionAnticancer
7-Methylquinazolin-4(3H)-oneMethyl substitutionAntiviral

This comparative analysis highlights the diversity within the quinazolinone family and underscores how specific substitutions can enhance biological activity.

Properties

CAS No.

62376-85-6

Molecular Formula

C19H13FN2O

Molecular Weight

304.3 g/mol

IUPAC Name

5-fluoro-2-methyl-3-naphthalen-1-ylquinazolin-4-one

InChI

InChI=1S/C19H13FN2O/c1-12-21-16-10-5-9-15(20)18(16)19(23)22(12)17-11-4-7-13-6-2-3-8-14(13)17/h2-11H,1H3

InChI Key

JSLOHWRXBFEDFT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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